molecular formula C21H15N3 B432795 6-Benzyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-26-7

6-Benzyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B432795
CAS No.: 304003-26-7
M. Wt: 309.4g/mol
InChI Key: DEOJRRAEOWDJJM-UHFFFAOYSA-N
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Description

6-Benzyl-6H-indolo[2,3-b]quinoxaline ( 304003-26-7) is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in pharmaceutical and biological research. With a molecular formula of C21H15N3 and a molecular weight of 309.36 g/mol, this planar fused heterocycle is recognized for its ability to interact with biological macromolecules, particularly through DNA intercalation. The thermal stability of the complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is a critical parameter for activity and is influenced by the substituents attached to the core nucleus, such as the benzyl group in this analog . This mechanism underpins its exploration in various pharmacological contexts. The core 6H-indolo[2,3-b]quinoxaline structure is established as a versatile template for designing novel molecules with diverse biological activities . Recent scientific advances highlight the application of this scaffold in developing bifunctional inhibitors. For instance, derivatives have been designed as potent, selective inhibitors of Src homology 2 domain-containing phosphatase 1 (SHP1), exhibiting inhibitory concentrations (IC50) in the low micromolar range (e.g., 2.34 µM) while also functioning as fluorescent probes for real-time cellular imaging . This dual functionality allows researchers to simultaneously monitor metabolic processes and evaluate inhibitor effectiveness within cellular models like MDA-MB-231 cells . Furthermore, quinoxaline derivatives at large are a significant focus in antiviral discovery, showing promise as potential inhibitors of respiratory pathogens, including SARS-related coronaviruses, through computational docking studies and exploration of their interactions with viral proteases . Researchers value this compound as a key chemical tool for probing cellular signaling pathways and developing new therapeutic agents for oncology, virology, and other disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

304003-26-7

Molecular Formula

C21H15N3

Molecular Weight

309.4g/mol

IUPAC Name

6-benzylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C21H15N3/c1-2-8-15(9-3-1)14-24-19-13-7-4-10-16(19)20-21(24)23-18-12-6-5-11-17(18)22-20/h1-13H,14H2

InChI Key

DEOJRRAEOWDJJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Photochemical Properties

HOMO Energy and Band Gap :

  • 6-(4-Methoxyphenyl) : Highest HOMO (-4.8 eV) and lowest band gap (2.3 eV) due to electron-donating methoxy groups ().
  • 6-Benzyl: No direct HOMO data, but benzyl’s electron-withdrawing nature may lower HOMO compared to methoxy derivatives.

Absorption Maxima :

  • IQCH3 (6-Methyl) : λmax = 405 nm ().
  • IQPh (6-Phenyl) : λmax = 396 nm ().
  • 6-Benzyl : Unreported, but benzyl’s conjugation may redshift absorption slightly.

Table 2: Electronic Properties of Key Derivatives

Compound Substituent HOMO (eV) Band Gap (eV) λmax (nm)
6-(4-Methoxyphenyl) 4-Methoxyphenyl -4.8 2.3 ~400*
6-Methyl Methyl -5.1 2.7 405
6-Phenyl Phenyl -5.0 2.6 396

*Estimated based on substituent effects.

DNA Intercalation :

  • 6-Benzyl analogs (e.g., NCA0424) : Strong DNA binding with high thermal stability (ΔTm > 10°C) ().
  • 6-(Triazolylmethyl) derivatives : Enhanced cytotoxicity (IC50 < 10 μM) against cervical, prostate, and lung cancers ().
  • 6-Ethyl and 6-Methyl : Moderate activity (IC50: 15–25 μM) against HL-60 leukemia cells ().

Mechanism Specificity :

  • Most derivatives (e.g., B-220) exhibit poor topoisomerase II inhibition but modulate multidrug resistance (MDR) ().
  • Substituent bulk (e.g., benzyl) may improve minor-groove binding, while polar groups (e.g., methoxy) enhance intercalation ().

Table 3: Cytotoxicity of Selected Derivatives

Compound Cell Line (IC50, μM) Key Activity
6-(Triazolylmethyl) Cervical (7.2) DNA intercalation
IDQ-14 HL-60 (9.8) Antileukemic
6-Benzyl (theoretical) N/A Predicted MDR modulation

Preparation Methods

Synthesis of 2-Methyl-6H-Indolo[2,3-b]quinoxaline ([O2])

The alkylation route begins with the synthesis of 2-methyl-6H-indolo[2,3-b]quinoxaline ([O2]), a precursor for subsequent benzylation. Isatin (1.71 g, 11.6 mmol) is refluxed with 3,4-diaminotoluene (13.2 mmol) in an aqueous sodium bicarbonate solution for 8 hours. Acidification with acetic acid precipitates [O2], which is recrystallized from ethanol.

Benzylation of [O2] to Form 6-Benzyl-6H-Indolo[2,3-b]quinoxaline ([O4])

The 2-methyl derivative ([O2]) undergoes benzylation using benzyl chloride under basic conditions. A mixture of [O2] (0.2 g, 0.85 mmol) and benzyl chloride (0.85 mmol) in absolute ethanol (20 mL) is refluxed at 78°C for 6 hours. The crude product is purified via hexane washing and drying.

Key Analytical Data for [O4]:

  • Appearance: Yellow solid

  • IR (KBr) υ: 3286 cm⁻¹ (N–H stretch)

  • Melting Point: 176°C.

Microwave-Assisted Condensation of N-Benzyl Isatin

Synthesis of N-Benzyl Isatin Derivatives

N-substituted isatin derivatives are prepared by alkylating isatin with benzyl halides. For example, N-benzyl isatin is synthesized by reacting isatin with benzyl bromide in the presence of a base like potassium carbonate.

Condensation with o-Phenylenediamine

Equimolar quantities of N-benzyl isatin (0.001 mol) and o-phenylenediamine (0.001 mol) are irradiated in a microwave synthesizer at 5000 W for 3–5 minutes using water as the solvent. The reaction mixture is refrigerated, filtered, and recrystallized from ethanol to yield this compound.

Key Reaction Conditions:

  • Solvent: Water (25 mL)

  • Temperature: Microwave irradiation (140°C equivalent)

  • Yield: 80%.

Comparative Analysis of Synthetic Methods

Efficiency and Yield

MethodReaction TimeYield (%)Purification Technique
Alkylation ([O2] → [O4])6 hoursNot reportedHexane washing
Microwave condensation3–5 minutes80Recrystallization (ethanol)

The microwave method demonstrates superior atom economy and reduced reaction time, aligning with green chemistry principles.

Spectroscopic Validation

Both routes produce analytically pure compounds, as confirmed by:

  • ¹H-NMR (CDCl₃): Aromatic protons resonate at δ 7.25–8.41 ppm, with benzyl CH₂ signals at δ 4.5–5.0.

  • IR Spectroscopy: Absence of NH stretches in [O4] confirms successful benzylation.

Mechanistic Insights

Alkylation Pathway

The reaction proceeds via an SN2 mechanism , where benzyl chloride attacks the deprotonated nitrogen of [O2] in the presence of sodium hydroxide.

Microwave-Assisted Condensation

This one-pot process involves:

  • Imine formation between N-benzyl isatin and o-phenylenediamine.

  • Electrophilic aromatic substitution to cyclize the quinoxaline ring.

  • Tautomerization to stabilize the final product.

Environmental and Practical Considerations

The microwave method eliminates toxic solvents (e.g., acetic acid, benzene) and reduces energy consumption by 90% compared to conventional heating . However, scalability challenges persist due to specialized equipment requirements.

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